molecular formula C13H16O5 B562314 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 CAS No. 1246817-24-2

3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10

Cat. No.: B562314
CAS No.: 1246817-24-2
M. Wt: 262.327
InChI Key: OTGSESBEJUHCES-MWUKXHIBSA-N
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Description

3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 is an isotopically labeled compound used primarily in organic synthesisThe compound has a molecular formula of C13H6D10O5 and a molecular weight of 262.32 . This compound is particularly useful in research settings due to its isotopic labeling, which allows for detailed studies in various scientific fields.

Mechanism of Action

Target of Action

The primary targets of 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 are currently unknown. This compound is an isotopically labeled ethoxybenzoate , and its targets may be similar to those of ethoxybenzoate derivatives.

Mode of Action

As an isotopically labeled ethoxybenzoate , it may interact with its targets in a similar manner to other ethoxybenzoate derivatives. The specific interactions and resulting changes depend on the nature of the target and the biochemical context.

Result of Action

As an isotopically labeled ethoxybenzoate , its effects may be similar to those of ethoxybenzoate derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 typically involves the esterification of 3-ethoxy-4-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl acetic acids .

Scientific Research Applications

3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 has a wide range of applications in scientific research:

Properties

IUPAC Name

2-[3-(1,1,2,2,2-pentadeuterioethoxy)-4-(1,1,2,2,2-pentadeuterioethoxycarbonyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15)/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGSESBEJUHCES-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)O)C(=O)OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747740
Record name (3-[(~2~H_5_)Ethyloxy]-4-{[(~2~H_5_)ethyloxy]carbonyl}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-24-2
Record name (3-[(~2~H_5_)Ethyloxy]-4-{[(~2~H_5_)ethyloxy]carbonyl}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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